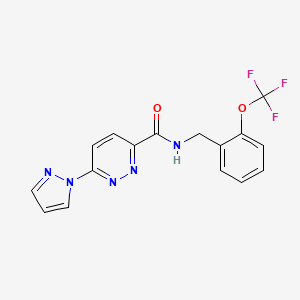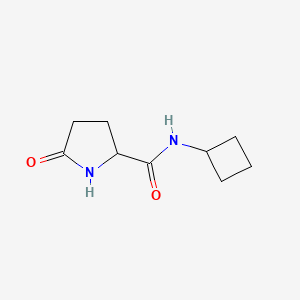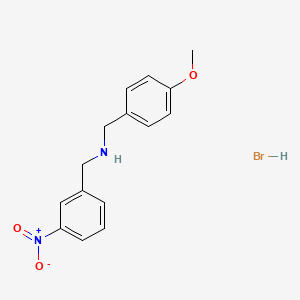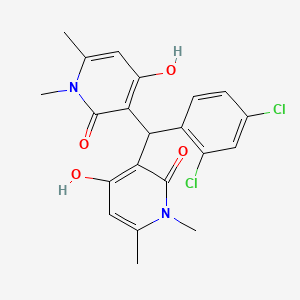
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a multi-functional organic compound characterized by a diverse structure combining furan, tetrahydroisoquinoline, and thiophene groups with a sulfonamide moiety. This compound is an example of complex molecular design aiming to leverage the distinctive properties of each constituent for enhanced functionality in various scientific applications.
Synthetic Routes and Reaction Conditions
The synthesis involves key steps: the coupling of furan-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline, followed by sulfonation of the thiophene ring.
Typical conditions: Acid chloride activation for coupling, using reagents like thionyl chloride; sulfonation with agents like chlorosulfonic acid or sulfonyl chlorides under controlled temperature and reaction times to ensure precision and yield.
Industrial Production Methods
Industrial synthesis mirrors laboratory conditions but on a larger scale with optimized steps for yield and purity, focusing on maximizing efficiency and reducing by-products.
Use of continuous flow reactors and automated process controls ensures consistency and scalability.
Types of Reactions
Oxidation: : The furan and tetrahydroisoquinoline rings can undergo oxidation to form corresponding ketone and amine oxide derivatives.
Reduction: : Selective hydrogenation can be applied to reduce specific double bonds within the furan or thiophene rings.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions to introduce new substituents or modify the existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions for sulfonamide substitution.
Major Products
From oxidation: this compound derivatives with oxidized functionalities.
From reduction: Partially or fully hydrogenated derivatives, maintaining the core structure.
From substitution: Varied substituted sulfonamide compounds with new functional groups.
科学研究应用
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has broad applications due to its structural versatility and functional moieties:
Chemistry: : Utilized as a building block in the synthesis of more complex organic compounds, especially in pharmaceuticals and polymer chemistry.
Biology: : Explored for its potential as a bioactive molecule in drug development, showing activity against various biological targets.
Medicine: : Investigated for therapeutic properties, particularly in anti-inflammatory and anti-cancer research, due to its potential interaction with specific biological pathways.
Industry: : Used in the development of specialized materials with desired chemical and physical properties, such as advanced polymers and coatings.
作用机制
The exact mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exerts its effects depends on its application:
Molecular Targets: : It interacts with enzymes, receptors, or other cellular components. In drug development, it may act on specific targets like kinases or receptors involved in disease pathways.
Pathways Involved: : It can modulate signaling pathways by inhibiting or activating key proteins or by binding to DNA/RNA, affecting gene expression or protein synthesis.
相似化合物的比较
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is unique due to its combination of furan, tetrahydroisoquinoline, and thiophene rings along with a sulfonamide group. Similar compounds:
Sulfonamides: : Examples include sulfamethoxazole and sulfadiazine, primarily used as antibiotics.
Isoquinolines: : Such as berberine, which have diverse biological activities.
Thiophenes: : Like 2-Acetylthiophene, important in organic synthesis and materials science.
While structurally distinct, these compounds share functional similarities in their respective domains but do not combine all the features present in this compound, highlighting its unique utility and versatility.
Hope this breakdown is useful. Let's keep it rolling. What's next?
属性
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(16-3-1-9-24-16)20-8-7-13-5-6-15(11-14(13)12-20)19-26(22,23)17-4-2-10-25-17/h1-6,9-11,19H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBYCKJAVLYCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2986141.png)





![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986149.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2986150.png)

![3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986153.png)


![(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2986161.png)

